2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a thiadiazole ring, a naphthalene moiety, and a thiazole ring
Mechanism of Action
Thiazoles
This compound contains a thiazole ring, which is a type of heterocyclic organic compound. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . They can act as antioxidant, analgesic, anti-inflammatory, diuretic, anticonvulsant, neuroprotective .
Naphthalene derivatives
This compound also contains a naphthalene moiety. Naphthalene derivatives have been synthesized with excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the reaction of a hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile. The naphthalene moiety is introduced via an acylation reaction, and the final thiazole ring is formed through a cyclization reaction involving a thioamide and an α-haloketone .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)-5-phenyloxazole: An organic fluorescent dye with a similar naphthalene moiety.
N-cyclopentyl-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide: A structurally related compound with a cyclopentyl group instead of a thiazole ring.
Uniqueness
2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of a thiadiazole ring, a naphthalene moiety, and a thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S3/c25-15(10-13-6-3-5-12-4-1-2-7-14(12)13)21-18-23-24-19(29-18)28-11-16(26)22-17-20-8-9-27-17/h1-9H,10-11H2,(H,20,22,26)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMAXIBELMDPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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